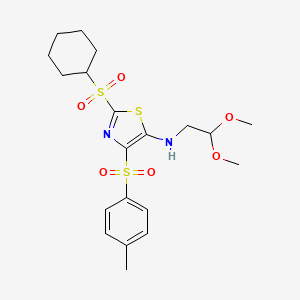

![molecular formula C19H19F2NO2 B6419629 2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091169-31-1](/img/structure/B6419629.png)

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antifungal and Antibacterial Activities

This compound has been used in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against various fungi, including Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds have also exhibited antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

Synthesis of Antifungal Pesticides

The compound has been used as a starting material in the synthesis of antifungal pesticides . These pesticides are designed to be more efficient and less toxic than existing options .

Synthesis of Antibacterial Pesticides

Similarly, this compound has been used in the synthesis of antibacterial pesticides . The goal is to develop pesticides that are both more effective and less harmful to non-target organisms .

Study of Succinate Dehydrogenase (SDH)

The compound has been used in molecular docking simulations to study its interaction with succinate dehydrogenase (SDH) . This could provide insights into the mechanism of action of the compound and its derivatives .

Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions

2,6-Difluoro-4-methoxyphenylboronic acid, a related compound, has been used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .

Study of Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids

The related compound has also been used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .

Propriétés

IUPAC Name |

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO2/c20-15-7-4-8-16(21)17(15)18(23)22-13-19(9-11-24-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLWPQVYXDISHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419547.png)

![7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B6419565.png)

![2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6419578.png)

![5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6419583.png)

![methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate](/img/structure/B6419590.png)

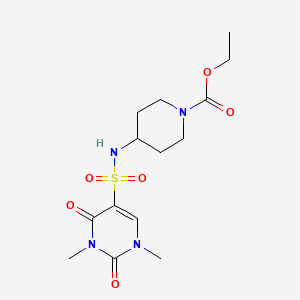

![N-[(2-chlorophenyl)methyl]-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B6419597.png)

![3-[4-(benzyloxy)phenyl]-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419609.png)

![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-3-carboxamide](/img/structure/B6419613.png)

![3-[4-(benzyloxy)phenyl]-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419624.png)

![3-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419642.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-3-phenylpropanamide](/img/structure/B6419658.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419661.png)